

Spectroscopic Characterization Guide: 5,6-Diaminonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5,6-Diaminonicotinic acid

CAS No.: 267875-45-6

Cat. No.: B1593058

[Get Quote](#)

Introduction & Structural Context

5,6-Diaminonicotinic acid (also known as 5,6-diaminopyridine-3-carboxylic acid) is a substituted pyridine derivative used in the synthesis of fused heterocycles such as imidazo[4,5-b]pyridines.^{[1][2][3][4]} Its structure features an electron-withdrawing carboxylic acid group at position 3 and two electron-donating amino groups at positions 5 and 6. This "push-pull" electronic environment significantly influences its spectroscopic signature.

- CAS Number: 267875-45-6^[5]
- Molecular Formula: C₆H₇N₃O₂^[6]
- Molecular Weight: 153.14 g/mol
- Appearance: Light yellow crystalline solid

Structural Numbering

For correct spectral assignment, the pyridine ring is numbered starting from the nitrogen ().

- Position 2: Protonated Carbon (H-2)

- Position 3: Carboxylic Acid (-COOH)[7]
- Position 4: Protonated Carbon (H-4)
- Position 5: Amine (-NH₂)[8]
- Position 6: Amine (-NH₂)[7]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

Ionization & Fragmentation Logic[10]

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode () is recommended due to the basic nitrogen atoms.
- Molecular Ion:
m/z.

Fragmentation Pathway

The fragmentation pattern follows standard energetic pathways for aminopyridine carboxylic acids:

- Dehydration: Loss of water from the carboxylic acid/ortho-amino interaction.
- Decarboxylation: Loss of the carboxylic acid group (, 44 Da) or the carboxyl radical (, 45 Da).
- Ring Cleavage: High-energy fragmentation of the pyridine core.

Table 1: Key MS Signals

m/z (approx)	Ion Type	Assignment
--------------	----------	------------

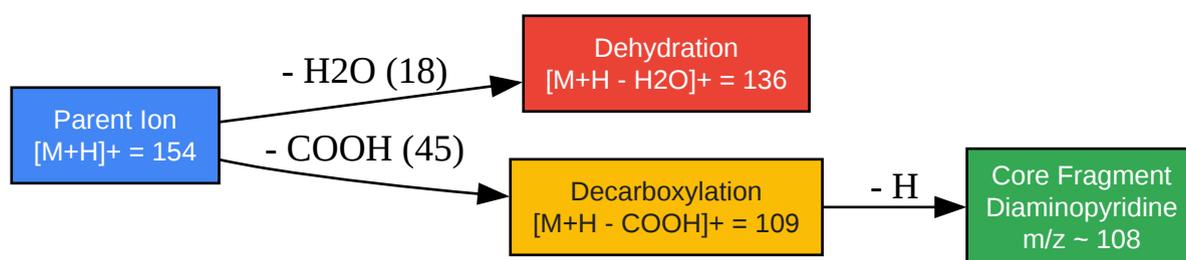
| 154 |

| Parent Molecular Ion | | 136 |

| Loss of water (characteristic of ortho-amino acids) | | 108 |

| Decarboxylation (Loss of carboxylic acid moiety) | | 81 | Fragment | Pyridine ring fragmentation |

Visualization: MS Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **5,6-Diaminonicotinic acid** in positive ion mode.

Infrared Spectroscopy (IR)

IR analysis confirms the presence of the three critical functional groups: the aromatic system, the amines, and the carboxylic acid.

Table 2: Characteristic IR Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Notes
3450 - 3200	N-H Stretch	Primary Amines (-NH ₂)	Typically two bands (sym/asym) per amine; may overlap.
3100 - 2500	O-H Stretch	Carboxylic Acid	Very broad "hump" characteristic of dimers.
1680 - 1710	C=O Stretch	Carboxylic Acid	Strong, sharp peak. Lower freq due to conjugation.
1620 - 1580	C=C / C=N Stretch	Pyridine Ring	Aromatic skeletal vibrations.

| 1250 - 1300 | C-N Stretch | Aryl Amine | Strong band indicating

bond. |

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the hydrogen and carbon framework.

Experimental Protocol: Sample Preparation

- Solvent: Dimethyl sulfoxide-d₆ () is the solvent of choice due to the compound's polarity and poor solubility in chloroform.
- Concentration: 10-15 mg of sample in 0.6 mL solvent.
- Reference: Calibrate to residual DMSO pentet at 2.50 ppm () and 39.5 ppm ().

Proton NMR (NMR) Analysis

The molecule has two aromatic protons (

and

) and two distinct amino groups.

- H-2 (Position 2): Located between the ring nitrogen and the carboxylic acid. Both are electron-withdrawing, causing significant deshielding.
- H-4 (Position 4): Located between the carboxylic acid and the amino group at position 5. The ortho-amino group is strongly electron-donating (shielding), moving this signal upfield relative to H-2.

Table 3: Predicted

NMR Shifts (DMSO-d₆)

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
-----------------------	--------------	-------------	------------	------------------

| 12.5 - 13.5 | Broad Singlet | 1H | -COOH | Acidic proton; exchangeable with

. | | 8.0 - 8.3 | Singlet (d) | 1H | H-2 | *Deshielded by adjacent N and COOH.* | | 7.2 - 7.5 | Singlet (d) | 1H | H-4 | Shielded by ortho-NH₂; meta-coupling to H-2. | | 6.0 - 7.0 | Broad Singlets | 4H | -NH₂ (x2) | Two distinct environments (Pos 5 & 6). Exchangeable. |

*Note: H-2 and H-4 are meta to each other. A small coupling constant (

) may be resolved in high-field instruments (500+ MHz).

Carbon NMR (NMR) Analysis

Six unique carbon signals are expected.

- C=O (COOH): ~167 ppm.[2]
- C-2 (CH): ~145-150 ppm (Alpha to Nitrogen).

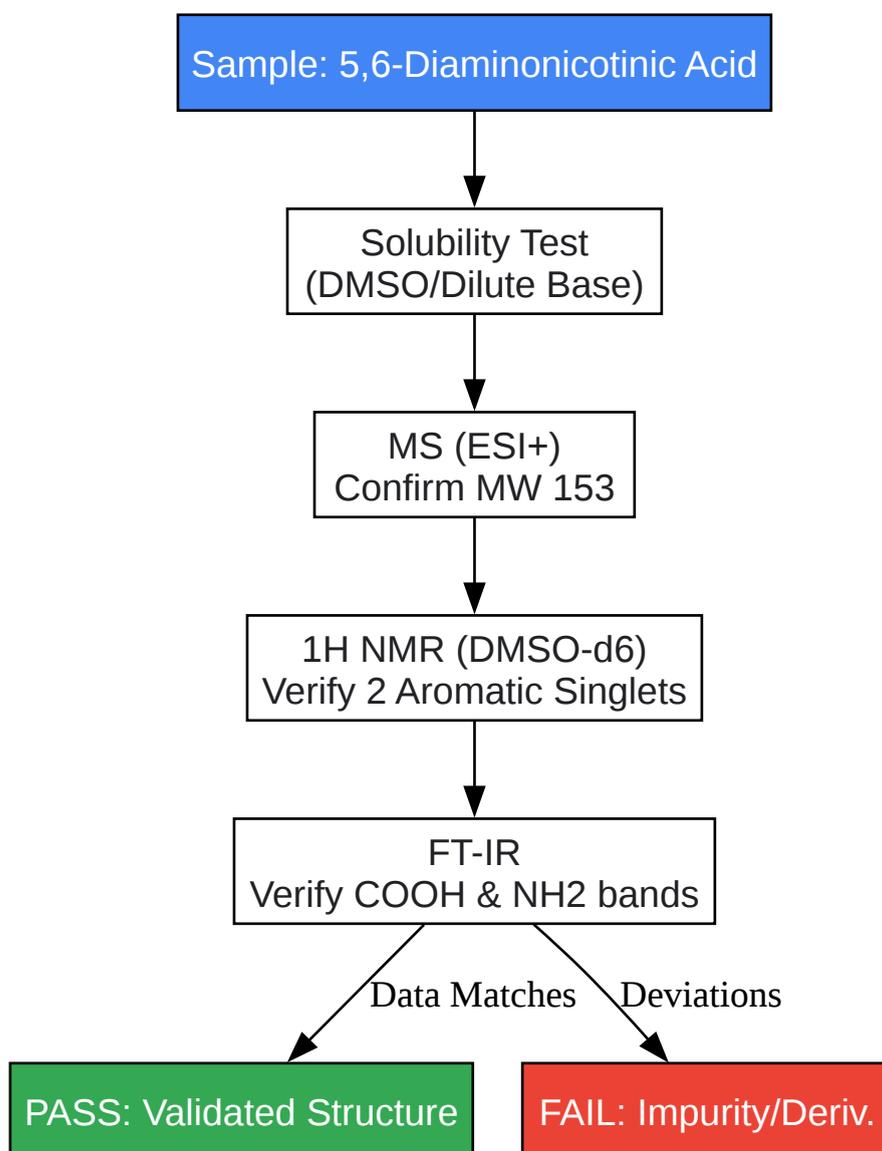
- C-6 (C-NH₂): ~150-155 ppm (Alpha to Nitrogen + Amino).[2]
- C-5 (C-NH₂): ~125-135 ppm (Beta to Nitrogen).
- C-4 (CH): ~115-125 ppm.[2]
- C-3 (C-COOH): ~110-120 ppm.[2]

Quality Control & Purity Assessment

To validate the synthesis or purchase of **5,6-Diaminonicotinic acid**, use the following self-validating checks:

- The "Acid Hump" Test (IR): If the broad absorption at 2500-3000 cm⁻¹ is missing, the compound may be a salt or ester derivative, not the free acid.
- The Aromatic Integral (NMR): Integration of the aromatic region (7.0-8.5 ppm) must yield exactly a 1:1 ratio for the two singlet peaks. Any multiplets in the 6.5-7.5 range suggest contamination with mono-amino precursors (e.g., 6-amino-5-nitronicotinic acid).
- Solubility Check: The compound should dissolve in dilute NaOH (forming the carboxylate) and dilute HCl (protonating the amines), but precipitate at neutral pH (isoelectric point).

Characterization Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step validation workflow for **5,6-Diaminonicotinic acid**.

References

- Biosynth. (n.d.). **5,6-Diaminonicotinic acid** | 267875-45-6 | Technical Data. Retrieved from
- Sigma-Aldrich. (n.d.).^[9] **5,6-Diaminonicotinic acid** Product Information. Retrieved from
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22476298, 5,6-Diaminopyridine-3-carboxylic acid. Retrieved from

- Attanasi, O. A., et al. (2011).[8] Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones. Journal of Organic Chemistry. (Contextual reference for aminopyridine synthesis/NMR). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 2. [6,6'-DITHIODINICOTINIC ACID\(15658-35-2\) IR Spectrum](#) [[chemicalbook.com](https://www.chemicalbook.com)]
- 3. [2-Aminonicotinic acid\(5345-47-1\) IR Spectrum](#) [[chemicalbook.com](https://www.chemicalbook.com)]
- 4. [BJOC - Synthesis of \(-\)-halichonic acid and \(-\)-halichonic acid B](#) [[beilstein-journals.org](https://www.beilstein-journals.org)]
- 5. [biosynth.com](https://www.biosynth.com) [[biosynth.com](https://www.biosynth.com)]
- 6. [Buy 5,6-Diaminonicotinic acid | 267875-45-6](#) [[smolecule.com](https://www.smolecule.com)]
- 7. [6-Amino-5-nitronicotinic acid | 89488-06-2 | Benchchem](#) [[benchchem.com](https://www.benchchem.com)]
- 8. [Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 9. [Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High-Resolution Mass Spectrometric Platforms - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Spectroscopic Characterization Guide: 5,6-Diaminonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593058#spectroscopic-data-nmr-ir-ms-of-5-6-diaminonicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com